5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole is a heterocyclic compound characterized by the presence of an oxadiazole ring substituted with piperidine and pyridine moieties. This compound belongs to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry. The unique structural features of this compound contribute to its potential pharmacological properties.
The synthesis and characterization of 5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole have been reported in various scientific studies that explore its biological activities and synthetic methodologies. These studies emphasize the importance of oxadiazole derivatives in drug discovery and development due to their pharmacological relevance.
5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole is classified as an organic compound within the broader category of heterocycles. Specifically, it is categorized under oxadiazoles, which are five-membered rings containing two nitrogen atoms and one oxygen atom. This compound is further classified based on its substitution patterns, which influence its chemical reactivity and biological activity.
Several methods have been developed for the synthesis of 1,2,4-oxadiazoles, including:
The synthesis of 5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole typically involves the formation of an amidoxime followed by cyclization under controlled conditions. For instance, using dibromotriphenylphosphorane has been shown to enhance yields and reduce byproducts during synthesis .
The molecular structure of 5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole consists of a five-membered ring containing two nitrogen atoms and one oxygen atom. The piperidine group at position 5 and the pyridine group at position 3 provide distinct functional characteristics that influence the compound's chemical behavior.
Key structural data include:
5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole can participate in various chemical reactions typical for oxadiazoles:
The stability and reactivity of this compound can be influenced by substituents on the aromatic rings as well as reaction conditions such as temperature and solvent choice .
The mechanism of action for compounds like 5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole often involves interaction with biological targets such as enzymes or receptors. For instance:
Research indicates that certain derivatives exhibit IC values in the micromolar range against phosphodiesterase targets .
Key physical properties include:
Chemical properties include:
Relevant analyses such as NMR spectroscopy confirm structural integrity post-synthesis .
5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole has several applications in scientific research:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, but its therapeutic potential remained unexplored until the mid-20th century. The seminal breakthrough came in the 1960s with Oxolamine, a cough suppressant bearing this scaffold, marking the first FDA-approved 1,2,4-oxadiazole drug [1]. Since then, over seven commercial drugs incorporating this core have been developed, including the antiviral Pleconaril and the neuromuscular agent Ataluren for Duchenne muscular dystrophy [1] [3]. The period from 2000–2020 witnessed a doubling of research interest, evidenced by a surge in publications and patents focusing on 1,2,4-oxadiazole derivatives for diverse therapeutic areas such as oncology, neurology, and anti-infectives [1] [7]. This renaissance is attributed to the scaffold’s synthetic versatility and adaptability to target complex biological pathways.
Table 1: Key Milestones in 1,2,4-Oxadiazole Drug Development
Year | Compound | Therapeutic Application | Significance |
---|---|---|---|
1960s | Oxolamine | Cough suppressant | First commercial drug |
1990s | Fasiplon | Anxiolytic | Non-benzodiazepine mechanism |
2000s | Pleconaril | Antiviral | Picornavirus inhibitor |
2010s | Ataluren | Duchenne muscular dystrophy | Read-through of nonsense mutations |
2020s | 5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole | Multitarget agents | Alzheimer’s, antibacterial, anti-inflammatory |
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities, addressing inherent metabolic instability while preserving target affinity. This substitution confers enhanced hydrolytic resistance against esterases and amidases, significantly improving metabolic stability and oral bioavailability [1] [9]. The scaffold’s electronic distribution—characterized by a high dipole moment (~3.9 D) and π-deficient nature—facilitates both hydrogen bonding (via oxadiazole oxygen and nitrogen atoms) and π-π stacking interactions with biological targets [7]. Additionally, its moderate logP (calculated ~1.8) balances hydrophilicity and membrane permeability, making it an ideal linker in drug design. This is exemplified in the development of kinase inhibitors and antimicrobial agents where the oxadiazole core bridges hydrophobic and hydrophilic pharmacophoric elements without disrupting target engagement [3] [9].
Table 2: Bioisosteric Properties of 1,2,4-Oxadiazole vs. Carboxylic Acid Derivatives
Property | Ester | Amide | 1,2,4-Oxadiazole |
---|---|---|---|
Metabolic stability | Low | Moderate | High |
Hydrogen bond acceptors | 2 | 2–3 | 3 |
Dipole moment (D) | ~1.8–2.1 | ~3.5 | ~3.9 |
logP (average) | 1.0–1.5 | 0.5–1.2 | 1.5–2.0 |
Hydrolytic susceptibility | High | Moderate | Low |
Piperidine and pyridine heterocycles impart distinct pharmacological advantages when integrated into the 1,2,4-oxadiazole framework. The piperidine ring—a saturated six-membered nitrogen heterocycle—introduces basic character (pKa ~10–11), enabling salt formation for improved solubility and facilitating interactions with anionic binding sites in targets like acetylcholinesterase (AChE) and G-protein-coupled receptors [2] [5]. Its conformational flexibility allows adaptive binding in enzyme pockets, while the 4-position substitution enables stereoselective synthesis of pharmacologically active enantiomers [5] [8].
Conversely, the pyridine ring contributes aromatic character and hydrogen-bond accepting ability via its nitrogen atom. The 4-pyridyl isomer, in particular, offers a linear geometry that optimizes target engagement, as evidenced by its prevalence in kinase inhibitors like crizotinib [10]. When combined, these moieties create a synergistic pharmacophore: the piperidine enhances blood-brain barrier (BBB) penetration (critical for CNS agents), while the pyridine augments target affinity and metabolic stability. In 5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole, this hybrid architecture enables multitarget activity against neurological, infectious, and inflammatory diseases [6] [7].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: